molecular formula C8H8N4S2 B13187712 4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13187712
M. Wt: 224.3 g/mol
InChI Key: SDVDLLHLLIMOBM-UHFFFAOYSA-N
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Description

4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring substituted with an amino group, a thiol group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with thiourea and ammonium thiocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with cellular pathways involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(5-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
  • 4-Amino-6-(5-methylthiophen-2-yl)pyridazin-3-ol

Uniqueness

4-Amino-6-(5-methylthiophen-2-YL)-1,3,5-triazine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C8H8N4S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-amino-6-(5-methylthiophen-2-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C8H8N4S2/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

SDVDLLHLLIMOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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